BTK Wild-Type Enzymatic Inhibition: Sub-Nanomolar IC₅₀ Benchmarking Against Intra-Patent Analogs
In a head-to-head enzymatic assay context, the target compound (Example 99 of US20240083900) achieves a BTK wild-type IC₅₀ of 1 nM [1]. In the same assay system, the structurally distinct analog Example 236 (a 2,4-dichloro-substituted benzothiazole) exhibits a BTK IC₅₀ of 5.5 nM, representing a 5.5-fold potency difference [1]. Example 79, another analog, shows an IC₅₀ of 1 nM in the enzymatic assay but a Kd of 0.63 nM, indicating varied binding thermodynamics [1]. These data confirm that the 2,5-dichlorobenzoyl-6-fluoro substitution pattern confers BTK inhibitory activity at the lower end of the potency range for this chemical series.
| Evidence Dimension | BTK wild-type enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236: IC₅₀ = 5.5 nM; Example 79: IC₅₀ = 1 nM (Kd = 0.63 nM) |
| Quantified Difference | Example 236 is 5.5-fold less potent; Example 79 has equivalent IC₅₀ but distinct Kd |
| Conditions | In vitro BTK enzymatic assay with full-length wild-type BTK (human) |
Why This Matters
For BTK-targeted drug discovery, a 5.5-fold potency differential can significantly impact required dosing and safety margins, making the target compound a preferred candidate for structure-activity relationship (SAR) studies over less potent analogs.
- [1] BindingDB. (2026). BDBM658441 (US20240083900, Example 99), BDBM658410 (Example 236), and BDBM658433 (Example 79) Affinity Data. Retrieved April 30, 2026. View Source
